REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([O:10][CH3:11])[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].C(N(CC)CC)C.[H][H]>[Pd].C(OCC)(=O)C>[Cl:8][C:7]1[N:6]=[C:5]([NH2:9])[C:4]([O:10][CH3:11])=[N:3][CH:2]=1
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Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
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BrC=1N=C(C(=NC1Cl)N)OC
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Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.05 g
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Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
were hydrogenated at 0.5 bar until reaction
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
WASH
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Details
|
washed with water (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C(C(=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |